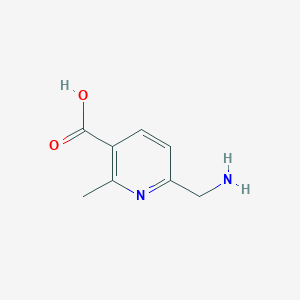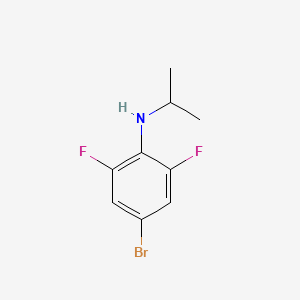
4-bromo-2,6-difluoro-N-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is an aniline derivative characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring. This compound is known for its versatility in chemical synthesis and its application in various fields such as organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The aniline group can be oxidized to form corresponding nitro or azo compounds.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or azo compounds.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Used in the production of organic semiconductors, OLEDs, and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-difluoroaniline: Lacks the isopropyl group, making it less sterically hindered.
2,6-Difluoroaniline: Lacks both the bromine and isopropyl groups, resulting in different reactivity.
4-Bromo-2,5-difluoroaniline: Similar but with a different substitution pattern, affecting its chemical properties.
Uniqueness
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is unique due to the combination of bromine, fluorine, and isopropyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C9H10BrF2N |
|---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
4-bromo-2,6-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10BrF2N/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5,13H,1-2H3 |
InChI-Schlüssel |
ZBLWMYJWBABBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=C(C=C1F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


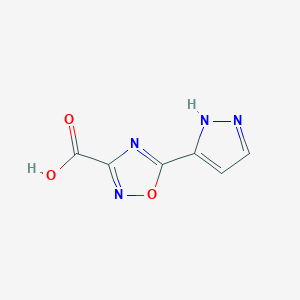
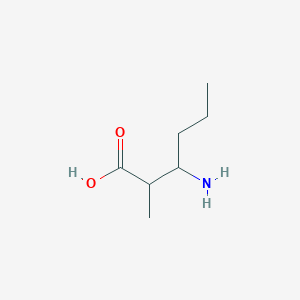
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
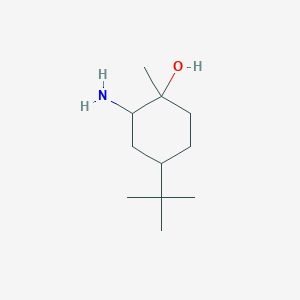
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
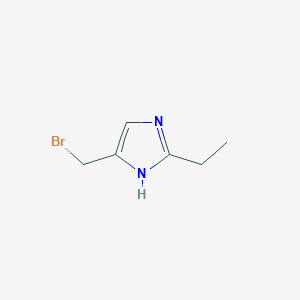
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
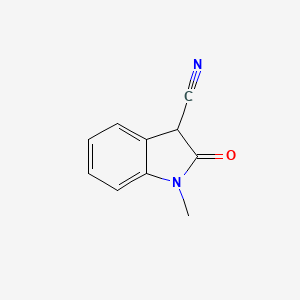
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
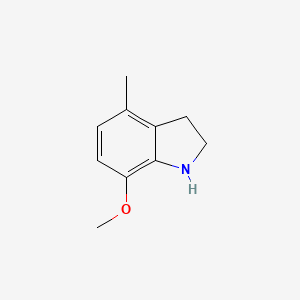
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
